
2,6-Difluorophenyl-N-tert-butylnitrone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Difluorophenyl-N-tert-butylnitrone (DFPBN) is a nitroxide radical that has been extensively studied for its potential use in scientific research. DFPBN is a stable free radical compound that can be synthesized through various methods. It has been found to have a wide range of biochemical and physiological effects and has been used in various scientific applications.
Mécanisme D'action
2,6-Difluorophenyl-N-tert-butylnitrone exerts its effects through its ability to scavenge free radicals and inhibit lipid peroxidation. It has also been found to modulate various signaling pathways and gene expression. 2,6-Difluorophenyl-N-tert-butylnitrone has been shown to increase the activity of antioxidant enzymes and decrease the production of reactive oxygen species.
Biochemical and Physiological Effects:
2,6-Difluorophenyl-N-tert-butylnitrone has been found to have a wide range of biochemical and physiological effects. It has been shown to protect against oxidative stress in various tissues, including the brain, liver, and heart. 2,6-Difluorophenyl-N-tert-butylnitrone has also been found to have anti-inflammatory properties and has been shown to reduce inflammation in various models of disease.
Avantages Et Limitations Des Expériences En Laboratoire
2,6-Difluorophenyl-N-tert-butylnitrone has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and stored. 2,6-Difluorophenyl-N-tert-butylnitrone has also been found to have low toxicity and is well-tolerated in animal models. However, there are also limitations to the use of 2,6-Difluorophenyl-N-tert-butylnitrone in lab experiments. It has been found to be unstable in certain conditions, and its effects may vary depending on the model used.
Orientations Futures
There are several future directions for research related to 2,6-Difluorophenyl-N-tert-butylnitrone. One area of interest is the potential use of 2,6-Difluorophenyl-N-tert-butylnitrone in the treatment of neurodegenerative diseases, including Alzheimer's and Parkinson's disease. 2,6-Difluorophenyl-N-tert-butylnitrone has also been found to have potential in the treatment of liver disease and cancer. Further studies are needed to fully understand the potential of 2,6-Difluorophenyl-N-tert-butylnitrone in these areas and to optimize its use in scientific research.
Méthodes De Synthèse
2,6-Difluorophenyl-N-tert-butylnitrone can be synthesized through various methods, including the reaction of 2,6-difluorobenzaldehyde with N-tert-butylnitroxide in the presence of a catalyst. Another method involves the reaction of 2,6-difluorobenzaldehyde with tert-butylhydroxylamine in the presence of a catalyst.
Applications De Recherche Scientifique
2,6-Difluorophenyl-N-tert-butylnitrone has been extensively studied for its potential use in scientific research. It has been found to have antioxidant properties and has been used in studies related to oxidative stress. 2,6-Difluorophenyl-N-tert-butylnitrone has also been used in studies related to neuroprotection, as it has been found to protect against neuronal damage caused by various factors, including ischemia and traumatic brain injury.
Propriétés
Numéro CAS |
134152-13-9 |
|---|---|
Nom du produit |
2,6-Difluorophenyl-N-tert-butylnitrone |
Formule moléculaire |
C11H14F2NO |
Poids moléculaire |
214.23 g/mol |
InChI |
InChI=1S/C11H14F2NO/c1-11(2,3)14(15)7-8-9(12)5-4-6-10(8)13/h4-6H,7H2,1-3H3 |
Clé InChI |
APUWMQRLCGJWGC-UHFFFAOYSA-N |
SMILES |
CC(C)(C)N(CC1=C(C=CC=C1F)F)[O] |
SMILES canonique |
CC(C)(C)N(CC1=C(C=CC=C1F)F)[O] |
Synonymes |
2,6-difluorophenyl-N-tert-butylnitrone 2,6-DPTBN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



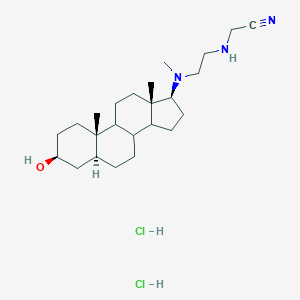
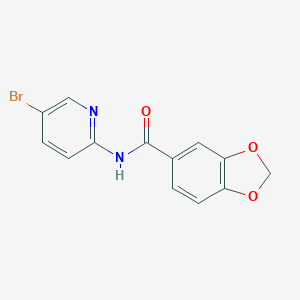
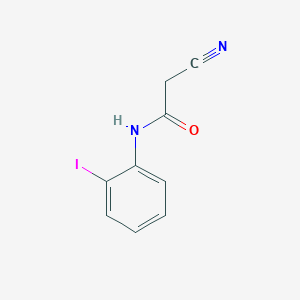
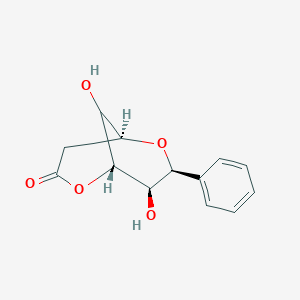
![2-(2,4-dichlorophenoxy)-N-[2-(difluoromethoxy)phenyl]acetamide](/img/structure/B237979.png)

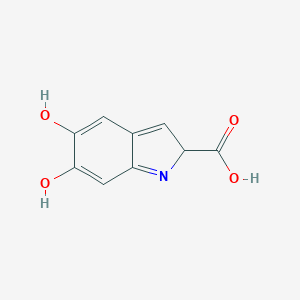
![N-[2-(difluoromethoxy)phenyl]-4-ethylbenzamide](/img/structure/B238001.png)
![N-[(4-chlorophenyl)acetyl]-N'-[2-(difluoromethoxy)phenyl]thiourea](/img/structure/B238012.png)
![N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]acetamide](/img/structure/B238013.png)
![(4Z)-2-ethoxy-4-[pyrrolidin-1-yl(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B238036.png)
![N-[4-(4-ethyl-1-piperazinyl)phenyl]-N'-isobutyrylthiourea](/img/structure/B238048.png)

